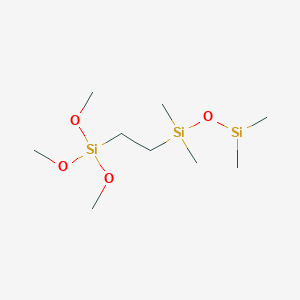

1,1,3,3-Tetramethyl-1-(2-(trimethoxysilyl)ethyl)disiloxane

Descripción

1,1,3,3-Tetramethyl-1-(2-(trimethoxysilyl)ethyl)disiloxane (CAS 137407-65-9) is a specialty organosilicon compound characterized by a disiloxane backbone (-Si-O-Si-) with methyl groups at positions 1, 1, 3, and 2. The unique functionalization at position 1 includes a 2-(trimethoxysilyl)ethyl group, which introduces hydrolyzable trimethoxy moieties. This structure enables crosslinking in polymer matrices, making it valuable in coatings, adhesives, and silicone-based materials .

Propiedades

Número CAS |

137407-65-9 |

|---|---|

Fórmula molecular |

C9H26O4Si3 |

Peso molecular |

282.56 g/mol |

Nombre IUPAC |

dimethylsilyloxy-dimethyl-(2-trimethoxysilylethyl)silane |

InChI |

InChI=1S/C9H26O4Si3/c1-10-16(11-2,12-3)9-8-15(6,7)13-14(4)5/h14H,8-9H2,1-7H3 |

Clave InChI |

BFQCAXFSZDLJSN-UHFFFAOYSA-N |

SMILES |

CO[Si](CC[Si](C)(C)O[Si](C)C)(OC)OC |

SMILES canónico |

CO[Si](CC[Si](C)(C)O[SiH](C)C)(OC)OC |

Origen del producto |

United States |

Métodos De Preparación

Preparation Methods

The preparation of 1,1,3,3-tetramethyl-1-(2-(trimethoxysilyl)ethyl)disiloxane generally involves multi-step organosilicon synthetic routes. Key methods are derived from modifications of disiloxane synthesis and subsequent functionalization with trimethoxysilyl groups.

Method 1: Reaction of Organohydrogen Polysiloxanes with Grignard Reagents Followed by Hydrolysis

This method is adapted from the preparation of related 1,1,3,3-tetramethyldisiloxane compounds and extended to functionalized derivatives.

Process Summary:

- Starting Materials: Organohydrogen polysiloxanes containing methylhydrogen siloxy units (e.g., cyclic polysiloxanes like 1,3,5,7-tetramethylcyclotetrasiloxane).

- Reagent: Methyl Grignard reagent (CH3MgX) or equivalent organometallic reagents.

- Solvent: Dialkyl ethers (e.g., dibutyl ether) or mixed solvents inert to Grignard reagents.

- Reaction: The organohydrogen polysiloxane is reacted with the Grignard reagent under inert atmosphere, forming an intermediate organometallic complex.

- Hydrolysis: The reaction mixture is hydrolyzed by adding water or dilute acid/base solutions (e.g., hydrochloric acid, acetic acid, sodium hydroxide) at temperatures below the boiling point of the solvent or preferably below 30°C.

- Isolation: The product is dried and purified by distillation or rectification to yield pure disiloxane derivatives.

Example from Patent Literature:

- 49 g metallic magnesium powder dried under nitrogen, reacted with dibutyl ether and iodine as accelerator.

- Methyl chloride introduced to form methylmagnesium chloride solution.

- Reaction with organohydrogen polysiloxane followed by hydrolysis yielded high-purity 1,1,3,3-tetramethyldisiloxane with high yield.

- The trimethoxysilyl-ethyl functional group can be introduced by using appropriate chlorosilane precursors bearing the trimethoxysilyl moiety, which undergo similar Grignard-mediated coupling and hydrolysis steps.

Method 2: Reduction of Dichloro-substituted Disiloxane Precursors

Another preparation route involves the reduction of dichloro-disiloxane intermediates to the corresponding hydride or alkyl-substituted disiloxanes.

Process Summary:

- Starting Material: Dichloro-substituted disiloxane with the desired functional groups.

- Reducing Agents: Metal hydrides such as lithium aluminum hydride (LiAlH4), lithium borohydride, or sodium hydride.

- Solvent: Anhydrous organic solvents like tetrahydrofuran (THF) or diethyl ether.

- Conditions: The dichloro compound is treated with the hydride reagent under inert atmosphere, typically at low temperature to control reactivity.

- Workup: After completion, the reaction mixture is quenched carefully with water or aqueous acid, followed by extraction and purification.

This method is useful for introducing silane hydride functionalities which can be further reacted to install the trimethoxysilyl-ethyl group via subsequent substitution or hydrosilylation reactions.

Data Table: Summary of Preparation Methods

Research Findings and Analysis

- The Grignard reagent method (Method 1) is preferred for its efficiency and high purity output, especially when starting from polysiloxanes free of Si-Cl linkages to avoid side reactions.

- Hydrolysis conditions are critical; mild acidic or basic aqueous solutions at controlled temperatures prevent decomposition and side reactions.

- The reduction method (Method 2) offers versatility for functional group modifications but requires careful handling of reactive hydrides and anhydrous conditions.

- Purification by distillation or rectification is essential to separate the target disiloxane from byproducts and unreacted starting materials.

- The choice of solvent impacts solubility and reaction kinetics; ethers such as dibutyl ether and THF are commonly used due to their inertness and ability to stabilize organometallic intermediates.

Análisis De Reacciones Químicas

Hydrosilylation Reactions

This compound undergoes hydrosilylation with unsaturated organic substrates (e.g., alkenes, alkynes) in the presence of transition metal catalysts. Platinum-based catalysts (e.g., Karstedt’s catalyst) and rhodium complexes (e.g., RhCl(PPh₃)₃) are commonly employed, with selectivity toward β-adduct formation . For example:

Key parameters for this reaction include:

| Parameter | Conditions | Catalyst Efficiency |

|---|---|---|

| Temperature | 60–100°C | Rh > Pt in selectivity |

| Solvent | Toluene or THF | |

| Reaction Time | 4–12 hours |

This reaction is critical for synthesizing functionalized siloxanes used in adhesives and surface modifiers .

Substitution Reactions

The trimethoxysilyl group undergoes nucleophilic substitution under acidic or basic conditions. For instance, methoxy groups (-OCH₃) can be replaced by hydroxyl (-OH) or chloride (-Cl) groups:

Reactivity depends on the solvent and catalyst:

| Reagent | Product | Conditions |

|---|---|---|

| HCl (gaseous) | Chlorosilane | Anhydrous, 25–50°C |

| H₂O | Silanol | Acidic/neutral pH |

These reactions enable the synthesis of crosslinkable siloxanes for coatings .

Reduction Reactions

The compound acts as a reducing agent in the conversion of aldehydes to alkyl halides. For example:

Key factors influencing efficiency include:

-

Substrate : Aromatic aldehydes show higher reactivity than aliphatic ones.

-

Temperature : Optimal range: 80–120°C.

Hydrolysis and Condensation

Exposure to moisture triggers hydrolysis of the trimethoxysilyl group, forming silanol intermediates, which subsequently undergo condensation:

This property is exploited in the development of moisture-cured adhesives and sealants .

Stability and Degradation

The compound’s stability is influenced by:

| Factor | Effect |

|---|---|

| Moisture | Accelerates hydrolysis |

| Temperature (>100°C) | Promotes decomposition |

| pH (acidic/basic) | Increases substitution/reactivity rates |

Storage recommendations include anhydrous conditions and temperatures below 25°C .

Aplicaciones Científicas De Investigación

1,1,3,3-Tetramethyl-1-(2-(trimethoxysilyl)ethyl)disiloxane has a wide range of scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 1,1,3,3-Tetramethyl-1-(2-(trimethoxysilyl)ethyl)disiloxane involves its ability to undergo hydrosilylation and other chemical reactions. The trimethoxysilyl group can react with various substrates, leading to the formation of stable siloxane bonds . This reactivity is crucial for its applications in modifying surfaces and creating functionalized materials .

Comparación Con Compuestos Similares

Structural and Functional Differences

The compound’s reactivity and applications are defined by its substituents. Below is a detailed comparison with analogous disiloxanes:

Thermal and Chemical Stability

- The trimethoxysilyl group in the target compound lowers thermal stability compared to fully methylated derivatives (e.g., hexamethyldisiloxane). However, it offers superior hydrolytic reactivity for bonding with hydroxylated surfaces .

- Ionic liquid derivatives exhibit high thermal stability (>300°C) due to robust dicationic frameworks .

Actividad Biológica

1,1,3,3-Tetramethyl-1-(2-(trimethoxysilyl)ethyl)disiloxane (CAS Number: 137407-65-9) is a siloxane compound notable for its unique structural properties and potential applications in various fields, including materials science and biomedicine. This article delves into its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C₉H₂₆O₄Si₃

- Molecular Weight : 282.56 g/mol

- Appearance : Clear liquid, colorless or light yellow

- Purity : Typically ≥95% .

The biological activity of this compound is primarily attributed to its siloxane structure, which allows for interactions with biological membranes and potential modification of surface properties. The trimethoxysilyl group facilitates bonding with various substrates, enhancing its utility in drug delivery systems and as a surface modifier in biomedical applications.

Case Studies and Research Findings

- Cell Adhesion Studies :

-

Antimicrobial Activity :

- A study explored the antimicrobial properties of various siloxanes, including this compound. Results suggested that it exhibits moderate antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes .

- Biocompatibility Assessments :

Synthesis Methods

The synthesis of this compound typically involves the reaction of trimethoxysilane with a suitable disiloxane precursor under controlled conditions. The following general procedure outlines the synthesis:

-

Reactants :

- Trimethoxysilane

- Disiloxane precursor (e.g., 1,1,3,3-Tetramethyldisiloxane)

- Reaction Conditions :

Applications

Given its unique properties and biological activities, this compound finds applications in:

- Biomedical Engineering : Used as a surface modifier for implants to improve biocompatibility.

- Drug Delivery Systems : Potential use in targeted drug delivery due to its ability to form stable conjugates with therapeutic agents.

- Antimicrobial Coatings : Development of coatings that can inhibit microbial growth on various surfaces.

Q & A

Q. What advanced methodologies quantify its efficacy in medical device coatings, particularly in vivo?

- Methodological Answer :

- In Vitro Biocompatibility : Test cytotoxicity (ISO 10993-5) using fibroblast cultures.

- In Vivo Stability : Implant coated devices in animal models and analyze tissue integration via histopathology. Track hydrolysis products in serum using LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.